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Compound of Interest

Compound Name: GLPG3970

Cat. No.: B10830895

Introduction

GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3,
which are members of the AMP-activated protein kinase (AMPK) family of serine/threonine
kinases.[1][2][3][4][5] SIKs are key regulators of inflammatory and immunoregulatory pathways.
[3][4] Inhibition of SIK2 and SIK3 by GLPG3970 has been shown to modulate cytokine
production, leading to a decrease in pro-inflammatory cytokines such as TNFa and an increase
in the anti-inflammatory cytokine 1L-10.[3][4] This dual mode of action makes GLPG3970 a
promising therapeutic candidate for autoimmune and inflammatory diseases.[1][3][4] The
underlying mechanism involves the regulation of transcription factors and coactivators,
ultimately altering gene expression profiles.[5]

This application note provides a detailed protocol for utilizing quantitative Polymerase Chain
Reaction (qPCR) to measure the impact of GLPG3970 on the expression of target genes in
relevant cell types. The protocol is intended for researchers, scientists, and drug development
professionals investigating the pharmacological effects of GLPG3970 and similar SIK inhibitors.

Signaling Pathway and Mechanism of Action

SIK kinases, once activated by upstream kinases like LKB1, phosphorylate and thereby inhibit
the nuclear translocation of transcriptional coactivators such as CREB-regulated transcription
coactivators (CRTCs) and Class lla histone deacetylases (HDACSs).[5] By inhibiting SIK2 and
SIK3, GLPG3970 prevents the phosphorylation of these substrates, allowing their translocation
to the nucleus. In the nucleus, these coactivators can then modulate the expression of target
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genes. For instance, increased CRTC activity can lead to the upregulation of genes with cAMP
response elements (CRE) in their promoters, including immunoregulatory genes. Preclinical
studies have demonstrated that GLPG3970 treatment leads to the upregulation of CREB
activation genes such as NR4A1, NR4A2, and NR4A3.[6]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b10830895?utm_src=pdf-body
https://delta.larvol.com/Products/?ProductId=654ad15d-1408-4847-af2f-60df95ae8d77
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

' GPCR/TLR '

A ctivates

4 Cytoplasm

Phosphorylates
(Activates)

Inhibits

Phosphorylates
(Inhibits Nuclear Translocation)

CRTC

=

Dephosphorylation &
[uclear Translocation

/

=

Nucleus

CRTC-P

Acrtivates Transcription

Target Gene Expression
(e.g., NR4A1, IL-10)

Click to download full resolution via product page

Caption: SIK2/3 signaling pathway and the inhibitory action of GLPG3970.
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Experimental Protocol: qPCR Analysis of Gene
Expression

This protocol outlines the steps for treating cells with GLPG3970, isolating RNA, performing
reverse transcription, and quantifying gene expression using qPCR.

I. Cell Culture and Treatment

¢ Cell Seeding: Plate a suitable cell line (e.g., human primary myeloid cells, THP-1 monocytes)
in appropriate cell culture plates at a density that will ensure they are in the logarithmic
growth phase at the time of treatment.

e Cell Treatment:

o

Prepare a stock solution of GLPG3970 in DMSO (e.g., 10 mM).

o Dilute the GLPG3970 stock solution in cell culture medium to the desired final

concentrations (e.g., 0.1, 1, 10 uM).

o Include a vehicle control (DMSO) at a concentration equivalent to the highest
concentration of GLPG3970 used.

o Remove the existing medium from the cells and replace it with the medium containing
GLPG3970 or the vehicle control.

o Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) to allow for
changes in gene expression.

Il. RNA Isolation and Quantification

» RNA Extraction:
o Following treatment, wash the cells with ice-cold PBS.

o Lyse the cells directly in the culture plate using a suitable lysis buffer from a commercial
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Invitrogen).
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o Proceed with RNA extraction according to the manufacturer's protocol. Ensure all steps
are performed in an RNase-free environment.

e RNA Quantification and Quality Control:

o Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the
purity by measuring the A260/A280 and A260/A230 ratios. The A260/A280 ratio should be
~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

o Assess RNA integrity by running an aliquot on an agarose gel or using an automated
electrophoresis system (e.g., Agilent Bioanalyzer).

lll. Reverse Transcription (CDNA Synthesis)

e Reverse Transcription Reaction:

[¢]

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse
transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).

o Use a consistent amount of RNA for each sample (e.g., 1 ug).

o The reaction typically includes RNA, reverse transcriptase, dNTPs, and random primers or
oligo(dT) primers.

o Perform the reaction in a thermal cycler according to the manufacturer's recommended
protocol.

o Include a no-reverse transcriptase control to check for genomic DNA contamination.

o cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10) for use in the
gPCR reaction.

IV. Quantitative PCR (qPCR)

e Primer Design and Validation:

o Design or obtain validated primers for the target genes (e.g., NR4A1, NR4A2, NR4AS,
TNF, IL10) and at least two stable housekeeping genes for normalization (e.g., GAPDH,
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ACTB, B2M).

o Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and
produce an amplicon of 70-150 base pairs.

o Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The
efficiency should be between 90% and 110%.

¢ gPCR Reaction Setup:

o Prepare a gPCR master mix containing a fluorescent dye (e.g., SYBR Green or a probe-
based master mix), forward and reverse primers for the gene of interest, and nuclease-
free water.

o Aliquot the master mix into gPCR plates or tubes.
o Add the diluted cDNA to each well.
o Include a no-template control (NTC) for each primer set to check for contamination.
o Run all samples in triplicate.
e Thermal Cycling:

o Perform the gPCR in a real-time PCR detection system. A typical thermal cycling protocol
includes:

» An initial denaturation step (e.g., 95°C for 2 minutes).

» 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g.,
60°C for 1 minute).

= A melt curve analysis at the end of the run to verify the specificity of the amplified
product (for SYBR Green-based assays).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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